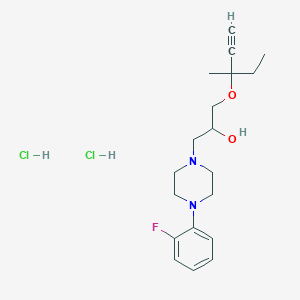

1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride

説明

特性

IUPAC Name |

1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(3-methylpent-1-yn-3-yloxy)propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27FN2O2.2ClH/c1-4-19(3,5-2)24-15-16(23)14-21-10-12-22(13-11-21)18-9-7-6-8-17(18)20;;/h1,6-9,16,23H,5,10-15H2,2-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWNYQYYWDWIDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#C)OCC(CN1CCN(CC1)C2=CC=CC=C2F)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29Cl2FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride, a compound with notable pharmacological potential, is characterized by its unique molecular structure, which includes a piperazine moiety and a fluorophenyl group. This compound has garnered attention for its biological activity, particularly in neuropharmacology and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 514.59 g/mol. The structure features a piperazine ring, which is often associated with various biological activities, including modulation of neurotransmitter systems.

Neuropharmacological Effects

Research indicates that compounds containing piperazine derivatives exhibit significant interactions with neurotransmitter systems, particularly dopamine and norepinephrine pathways. A related study on a similar piperazine derivative (I-893) demonstrated that it influenced the turnover of these monoamines in the rat brain. Specifically, doses ranging from 50 to 250 mg/kg resulted in transient increases in dopamine levels within specific brain regions, followed by dose-dependent decreases .

This suggests that the compound may share similar mechanisms of action, potentially modulating dopaminergic and noradrenergic signaling pathways. The ability to alter neurotransmitter levels is crucial for the development of treatments for various psychiatric disorders.

In Vitro Studies

In vitro evaluations have shown that piperazine derivatives can act as effective inhibitors of certain enzymes. For instance, studies have reported that modifications in the piperazine structure can lead to enhanced activity against specific biological targets such as α-glucosidase, which plays a role in carbohydrate metabolism . This highlights the potential for developing antidiabetic agents from this class of compounds.

Case Studies

- Dopaminergic Activity : In an experimental model using I-893, it was observed that the compound could potentiate the effects of alpha-methyl-p-tyrosine-induced depletion of dopamine and norepinephrine, indicating its capacity to influence catecholamine dynamics significantly .

- Antimicrobial Properties : Some derivatives of piperazine have been evaluated for antimicrobial activity against various pathogens. The biological evaluation demonstrated efficacy against both bacterial and fungal strains, suggesting a broad spectrum of activity that could be explored further for therapeutic applications .

Data Table: Summary of Biological Activities

類似化合物との比較

Comparison with Similar Compounds

The compound shares structural similarities with other piperazine derivatives, particularly those with aryl substitutions and ether-linked side chains. Below is a detailed comparison:

Structural Analogues with Piperazine and Aryl Substitutions

Functional Group Variations

- Alkyne vs. Aryl Ethers: The (3-methylpent-1-yn-3-yl)oxy group introduces steric hindrance and electron-withdrawing effects, which may reduce enzymatic degradation compared to aryl ethers (e.g., phenoxy groups). This could prolong half-life in vivo .

- Fluorophenyl vs. Chlorophenyl/Methoxyphenyl : The 2-fluorophenyl group balances electron-withdrawing properties and lipophilicity, offering a favorable balance between receptor affinity and solubility. Chlorophenyl analogues exhibit higher metabolic resistance but may increase toxicity risks .

Physicochemical Properties

| Property | Target Compound | 1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol dihydrochloride | 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride |

|---|---|---|---|

| Molecular Weight | 447.3 g/mol | 469.4 g/mol | 501.4 g/mol |

| LogP | 3.2 (predicted) | 4.1 | 4.5 |

| Solubility (mg/mL) | 12.5 (water) | 8.7 (water) | 5.2 (water) |

| pKa | 8.9 (piperazine) | 8.7 | 8.5 |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。